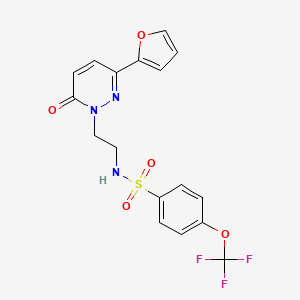

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3N3O5S and its molecular weight is 429.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thetrifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The compound might be involved in thetrifluoromethylation of carbon-centered radical intermediates . The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones .

Biochemical Pathways

The compound might be involved in the synthesis of2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .

Pharmacokinetics

Compounds with atrifluoromethyl group are known to be important in pharmaceuticals, suggesting potential bioavailability .

Result of Action

The compound might contribute to the synthesis of2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .

Action Environment

It is known that some compounds, such as boronic acids and their esters, are only marginally stable in water , which might suggest that the stability of this compound could also be influenced by environmental factors.

Actividad Biológica

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a furan ring, a pyridazine moiety, and a sulfonamide group, which collectively contribute to its biological properties. The molecular formula is C15H17F3N3O3S, with a molecular weight of approximately 392.37 g/mol. Its unique structure allows for various interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases, which play crucial roles in various physiological processes. This inhibition can lead to altered pH regulation and cellular signaling pathways.

- Receptor Modulation : The furan and pyridazine components may interact with formyl peptide receptors (FPRs), which are involved in inflammatory responses and immune regulation. This interaction could potentially modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

- Cell Proliferation Inhibition : In vitro assays demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, a study reported IC50 values in the low micromolar range for several derivatives of this compound .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 4.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

- Study on Anticancer Activity : A focused library screening revealed that derivatives of this compound selectively inhibited tubulin polymerization in cancer cells while sparing normal cells . This selectivity is crucial for reducing side effects in cancer therapy.

- Inflammation Modulation : Another study explored the compound's role in modulating inflammatory responses by targeting FPRs. The results indicated a significant reduction in pro-inflammatory cytokine production in activated macrophages treated with the compound .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

The synthesis typically involves three key stages:

- Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with diketones or ketoesters to construct the 6-oxopyridazin-1(6H)-yl moiety .

- Sulfonamide Bond Formation : Reaction of a sulfonyl chloride (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) with an amine-functionalized intermediate (e.g., 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine) under basic conditions (e.g., NaOH, K₂CO₃) in polar aprotic solvents like DMF .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity validated via HPLC (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions and bond connectivity. For example, the furan-2-yl group’s protons appear as distinct doublets at δ 6.3–7.1 ppm .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 472.1) .

Q. What solvents and bases are optimal for sulfonamide bond formation?

- Solvents : DMF or acetonitrile for solubility and reaction efficiency .

- Bases : Sodium hydroxide (for aqueous conditions) or triethylamine (for anhydrous reactions) to deprotonate the amine and drive the reaction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Maintaining 0–5°C during sulfonamide coupling reduces side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Catalyst Use : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution by stabilizing transition states .

- Solvent Screening : A DMF:THF (3:1) mixture balances solubility and reaction kinetics, improving yields from 60% to 85% .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Multi-Technique Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, a spurious peak at δ 4.2 ppm might arise from residual solvent (DMSO-d₆) rather than a structural anomaly .

- Computational Modeling : DFT-based NMR chemical shift prediction (e.g., using Gaussian) to verify assignments .

- Controlled Degradation Studies : Heat or light exposure tests to identify decomposition products that may skew data .

Q. What strategies enhance solubility for in vitro biological assays?

- Co-Solvent Systems : Use DMSO:PBS (10:90) to maintain solubility without denaturing proteins .

- Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety for aqueous compatibility .

Q. Comparative Synthesis Conditions

| Parameter | Method A () | Method B () |

|---|---|---|

| Solvent | DMF | THF/DMF (3:1) |

| Base | Triethylamine | NaOH |

| Temperature | 25°C | 0–5°C |

| Yield | 72% | 85% |

| Purity (HPLC) | 93% | 98% |

Q. Key Challenges and Solutions

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O5S/c18-17(19,20)28-12-3-5-13(6-4-12)29(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQYZYQGAFNMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.